molecular formula C19H17FN4O4 B15003655 3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003655
M. Wt: 384.4 g/mol
InChI Key: HBFWCSAYSZLYOD-UHFFFAOYSA-N
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Description

N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE: is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole intermediate with 2-methoxybenzamide through amide bond formation, often facilitated by coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring and fluorophenyl group may facilitate binding to enzymes or receptors, modulating their activity. The methoxybenzamide moiety could also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE
  • N-(2-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-METHOXYBENZAMIDE

Uniqueness

Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound may exhibit distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size can significantly influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O4/c1-27-15-9-5-3-7-13(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-2-4-8-14(12)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

HBFWCSAYSZLYOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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